2-chloro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO4S/c1-18-12(11-6-4-8-19-11)9-15-20(16,17)13-7-3-2-5-10(13)14/h2-8,12,15H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTNVTDJWZVFOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=CC=C1Cl)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 2-(furan-2-yl)-2-methoxyethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. Purification steps, such as recrystallization or chromatography, would be employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonamide group can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of furanone derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-chloro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of novel polymers and materials with unique properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes or receptors, leading to inhibition or activation of biological processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with key analogs from literature:
Key Structural Differences and Implications
Substituent Position on Benzene Ring: The target compound’s chlorine at C2 contrasts with analogs like the C3-chloro/C2-methyl derivative and C5-chloro/C2-methoxy compound .
N-Substituent Variations :
- The 2-(furan-2-yl)-2-methoxyethyl group in the target compound provides moderate lipophilicity and hydrogen-bonding capacity. In contrast:
- Chlorsulfuron’s triazine-urea substituent enables herbicidal activity by inhibiting acetolactate synthase (ALS) in plants .
Functional Group Replacements :
Physicochemical Properties
- Lipophilicity : The target compound’s logP is likely intermediate between the hydrophilic hydroxyl-containing analog () and the highly lipophilic phenylethyl derivative ().
- Solubility : Methoxy groups enhance water solubility compared to methyl or phenyl groups, as seen in ’s C2-methoxy substituent .
Biological Activity
2-chloro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide is a sulfonamide derivative notable for its unique structural features, including a furan ring and a methoxyethyl group. These characteristics may contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its synthesis, mechanism of action, and potential therapeutic applications.
Synthesis
The synthesis of 2-chloro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 2-(furan-2-yl)-2-methoxyethylamine. This reaction is conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid produced. The process generally occurs in organic solvents like dichloromethane or tetrahydrofuran at temperatures ranging from 0 to 25°C.
| Property | Value |
|---|---|
| IUPAC Name | 2-chloro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide |
| Molecular Formula | C₁₃H₁₄ClNO₄S |
| Molecular Weight | 315.77 g/mol |
| CAS Number | 1788559-56-7 |
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The sulfonamide group can mimic natural substrates, allowing it to bind to the active sites of enzymes or receptors, thereby inhibiting or modulating their activity. This mechanism is particularly relevant in medicinal chemistry, where such compounds are designed to target specific pathways involved in disease processes.
Biological Activity
Research indicates that 2-chloro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide exhibits various biological activities:
Case Studies and Research Findings
A comparative analysis with related compounds has revealed insights into structure-activity relationships (SAR). For example, modifications to the furan ring or sulfonamide group can significantly alter biological activity and potency against specific targets. In one study, derivatives of furan-containing compounds were shown to exhibit IC50 values in the low micromolar range against viral proteases, suggesting that similar modifications could enhance the efficacy of 2-chloro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide .
Table: Comparative IC50 Values of Related Compounds
| Compound Name | IC50 (μM) |
|---|---|
| 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide | 1.55 |
| F8-S43 | 10.76 |
| F8-B22 | 1.57 |
Q & A
Q. Basic Research Focus
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, sulfonamide NH at δ 8.1–8.5 ppm) .
- IR : Peaks at 1150–1350 cm⁻¹ (S=O stretching) and 1540–1600 cm⁻¹ (aromatic C=C) verify functional groups .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 419.88 (calculated) confirms the molecular formula (C₂₀H₁₈ClNO₅S) .
What reaction mechanisms underlie the biological activity of sulfonamide derivatives like this compound?
Advanced Research Focus
The sulfonamide group acts as a bioisostere for carboxylic acids, enabling enzyme inhibition (e.g., carbonic anhydrase or matrix metalloproteases) via coordination to zinc ions. The chloro and methoxy groups enhance lipophilicity, improving membrane permeability . Mechanistic Insight : Molecular docking studies suggest furan and chloro-benzene moieties occupy hydrophobic enzyme pockets, while sulfonamide anchors to catalytic residues .
How do substituent variations (e.g., chloro vs. methoxy positions) impact biological activity in related sulfonamides?
Q. Advanced Research Focus
- Chloro at ortho position : Increases steric hindrance, reducing binding affinity but improving metabolic stability (e.g., t₁/₂ > 6 hrs in hepatic microsomes) .
- Methoxy group : Enhances solubility (logP ~2.8) and hydrogen bonding with target proteins, as seen in antimicrobial assays (MIC: 8 µg/mL against S. aureus) .
Data Contradiction : Substitution at para vs. meta positions in analogs shows conflicting IC₅₀ values (e.g., 12 µM vs. 28 µM for COX-2 inhibition), necessitating QSAR modeling .
What strategies optimize reaction yields for large-scale synthesis?
Q. Advanced Research Focus
- Continuous flow reactors : Reduce side reactions (e.g., hydrolysis) by precise control of residence time and temperature .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve chlorination efficiency (yield increase from 55% to 78%) .
- Solvent-free conditions : Microwave-assisted synthesis reduces reaction time (2 hrs vs. 12 hrs) .
How to address discrepancies in reported biological activity across structurally similar sulfonamides?
Q. Advanced Research Focus
- Assay standardization : Variability in cell lines (e.g., HeLa vs. MCF-7) and incubation times (24–72 hrs) affects IC₅₀ values .
- Metabolite profiling : Phase I metabolites (e.g., hydroxylated furan) may exhibit off-target effects, requiring LC-MS/MS validation .
What are the solubility and stability challenges, and how can they be mitigated?
Q. Basic Research Focus
- Solubility : Poor aqueous solubility (logS = -4.2) is addressed via co-solvents (e.g., PEG-400) or nanoformulation .
- Stability : Degradation under UV light (t₁/₂ = 48 hrs) necessitates dark storage; hygroscopicity requires desiccants .
What computational tools predict the pharmacokinetic profile of this compound?
Q. Advanced Research Focus
- ADMET prediction : SwissADME estimates moderate bioavailability (F = 65%) and blood-brain barrier permeability (BBB score: 0.45) .
- Molecular dynamics simulations : Reveal stable binding conformations with serum albumin (ΔG = -8.2 kcal/mol) .
How does this compound compare to FDA-approved sulfonamide drugs in terms of selectivity?
Advanced Research Focus
Compared to Celecoxib (COX-2 IC₅₀ = 40 nM), this compound shows weaker inhibition (IC₅₀ = 1.2 µM) but broader kinase selectivity (off-target hits < 10% at 10 µM) . Structural analogs with pyridine instead of furan exhibit improved selectivity (5-fold) .
What future research directions are prioritized for this compound?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
